N-Fmoc-4-methyl-L-tryptophan
Description
Contextualization within Modified Tryptophan Analogs
Tryptophan and its analogs are crucial for various biological processes. wikipedia.org Tryptophan itself is a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the neurohormone melatonin. wikipedia.org Modified tryptophan analogs, such as N-Fmoc-4-methyl-L-tryptophan, are created to probe and modulate these biological pathways. The methylation at the 4-position of the indole (B1671886) ring is a key modification that can influence the compound's biological activity and metabolic stability. biosynth.com
The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). chemimpex.compeptide.com It allows for the controlled, stepwise addition of amino acids to a growing peptide chain. chemimpex.com While tryptophan can sometimes be used in peptide synthesis without protection of its indole sidechain, doing so can lead to unwanted side reactions. peptide.com The use of a protecting group on the indole nitrogen can mitigate these issues. peptide.com this compound provides a pre-protected and modified building block for direct incorporation into peptides.
Significance in Contemporary Peptide Chemistry and Biochemical Research
The application of this compound is particularly significant in the synthesis of complex and therapeutically relevant peptides. chemimpex.com The incorporation of this analog can enhance the properties of the resulting peptide, such as its stability and binding affinity. For instance, the substitution of L-tryptophan with α-methyl-L-tryptophan in a gastrin-releasing peptide receptor (GRPR) ligand resulted in a compound with improved in vivo stability. snmjournals.org This highlights the potential of methylated tryptophan analogs in developing more robust peptide-based therapeutics.
The Fmoc group, in addition to its role in synthesis, can also be utilized for fluorescent labeling, enabling the study of protein interactions within living cells. chemimpex.com The versatility of this compound, combining a key structural modification with a crucial protecting group, solidifies its importance as a building block in contemporary chemical biology and drug discovery. chemimpex.comchemimpex.com
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2411871-30-0 | sigmaaldrich.cnwuxiapptec.comcusabio.com |
| Molecular Formula | C27H24N2O4 | sigmaaldrich.cncusabio.com |
| Molecular Weight | 440.5 g/mol | sigmaaldrich.cnchemimpex.com |
| Appearance | White to off-white solid or powder | chemimpex.com |
| Purity | ≥95% (HPLC) | chemimpex.comwuxiapptec.comcusabio.com |
| Storage Temperature | 2-8°C or -20°C | sigmaaldrich.cncusabio.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-7-6-12-23-25(16)17(14-28-23)13-24(26(30)31)29-27(32)33-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-12,14,22,24,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNOFHSFGLLUIN-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Fmoc 4 Methyl L Tryptophan
Classical Fmoc Protection Strategies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide chemistry, prized for its base-lability which allows for orthogonal protection schemes in complex syntheses. wikipedia.org Its introduction and removal are well-established procedures, crucial for the preparation of N-Fmoc protected amino acids.
Amino Group Protection of L-Tryptophan
The protection of the α-amino group of L-tryptophan and its derivatives is a fundamental step. The most common method for introducing the Fmoc group involves the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org These reactions are typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.
For tryptophan itself, it is common to also protect the indole (B1671886) nitrogen to prevent side reactions during peptide synthesis. A popular choice for this is the acid-labile tert-butyloxycarbonyl (Boc) group, leading to the formation of Nα-Fmoc-Nin-Boc-L-tryptophan. chemimpex.compeptide.com This dual protection strategy ensures the stability of the tryptophan residue during subsequent synthetic manipulations. chemimpex.com
| Reagent | Conditions | Product |
| Fmoc-Cl | Aqueous sodium bicarbonate | N-Fmoc-L-tryptophan |
| Fmoc-OSu | Organic solvent with a base | N-Fmoc-L-tryptophan |
| Boc-anhydride | Base | Nin-Boc-L-tryptophan |
Regioselective Indole Methylation Techniques
A key challenge in the synthesis of N-Fmoc-4-methyl-L-tryptophan is the introduction of the methyl group at the C4 position of the indole ring with high selectivity. Direct electrophilic substitution on the indole ring of tryptophan typically favors the C2, C5, or C7 positions. Therefore, more sophisticated methods are required to achieve the desired C4-methylation.
Introduction of Methyl Group at the 4-Position of the Indole Ring
A modular and versatile approach for the synthesis of C4-substituted tryptophan derivatives has been developed. rsc.org This method utilizes a pre-functionalized tryptophan derivative, N-acetyl-4-boronate tryptophan methyl ester, as a key intermediate. This boronate ester can then undergo various transition metal-catalyzed cross-coupling reactions to introduce a range of substituents at the C4 position, including a methyl group. While the direct methylation was not explicitly detailed in the provided abstract, this boronate intermediate is a key stepping stone for such a transformation, likely through a Suzuki coupling with a methylating agent.
Another strategy involves the synthesis of indole-substituted (S)-tryptophans from the corresponding indoles using a chiral auxiliary-facilitated Strecker amino acid synthesis. rsc.org This approach would begin with a pre-methylated indole, 4-methylindole (B103444), which is then elaborated to the full tryptophan structure.
Advanced Synthetic Approaches
To overcome the limitations of classical chemical methods, advanced synthetic strategies, including chemoenzymatic and transition metal-catalyzed approaches, have been explored for the synthesis of modified tryptophan derivatives.
Chemoenzymatic Synthesis Using Tryptophan Synthase Beta Subunits
Tryptophan synthase (TrpS) and its isolated β-subunit (TrpB) are powerful biocatalysts for the synthesis of tryptophan and its analogues. chim.it These enzymes catalyze the condensation of indole or substituted indoles with L-serine to produce the corresponding L-tryptophan derivative. This approach offers high enantioselectivity and can be performed under mild, aqueous conditions.
Research has shown that TrpS can tolerate a variety of substituted indoles, including those with methyl groups. chim.it While the efficiency of the reaction may vary depending on the position of the substituent, with 4-substituted indoles sometimes showing lower conversion rates compared to 5- or 6-substituted indoles, this method remains a viable and attractive route for the synthesis of 4-methyl-L-tryptophan. chim.it A chemoenzymatic synthesis of 4-cyano-L-tryptophan has been reported, highlighting the potential of this strategy for accessing C4-functionalized tryptophans. researchgate.net
| Enzyme | Substrates | Product |
| Tryptophan Synthase (TrpS) | 4-Methylindole, L-Serine | 4-Methyl-L-tryptophan |
Transition Metal-Catalyzed Regioselective Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of complex molecules. While much of the research on tryptophan has focused on C2 and C7 functionalization, methods for C4 functionalization are being developed. A rhodium-catalyzed annulation between Boc-protected anilines and alkynyl chlorides has been reported for the regioselective synthesis of non-canonical tryptophans bearing C4-C7 substituents. princeton.edu This approach builds the indole ring with the desired substitution pattern already in place.
Furthermore, a modular synthesis of C4-substituted tryptophan derivatives has been achieved through the direct functionalization of an N-acetyl-4-boronate tryptophan methyl ester via transition metal-catalyzed cross-coupling reactions. rsc.org This allows for the introduction of various groups at the C4 position, which would include a methyl group, providing a direct route to the desired 4-methylated tryptophan scaffold.
Purification Techniques in Synthesis
The synthesis of this compound, like other Fmoc-protected amino acids, necessitates rigorous purification to ensure high purity for subsequent use in solid-phase peptide synthesis (SPPS). Impurities in the building blocks can lead to the incorporation of undesired modifications in the final peptide product. Common purification strategies focus on exploiting the physicochemical properties of the Fmoc-amino acid.
One prevalent method is recrystallization . This technique relies on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures. For Fmoc-amino acids, solvent systems such as ethanol/water are often employed. The crude product is dissolved in a minimal amount of the hot solvent mixture, and as the solution cools, the purified this compound crystallizes out, leaving impurities behind in the mother liquor google.com.
Another common technique involves solvent washing or trituration . The crude solid is washed or stirred with a solvent in which the desired product is sparingly soluble, while the impurities are readily soluble. Toluene is a solvent frequently used for this purpose. The crude Fmoc-amino acid is stirred in toluene, often with gentle heating, which dissolves many organic impurities. The purified product is then isolated by filtration and dried ajpamc.com.
For challenging purifications or to achieve the highest possible purity, preparative high-performance liquid chromatography (HPLC) can be utilized. While more resource-intensive, this method offers superior separation of the target compound from closely related impurities.
The table below summarizes common purification methods for Fmoc-amino acids.
| Purification Technique | Typical Solvents/Conditions | Purpose |
| Recrystallization | Ethanol/Water mixtures | Removes both more and less polar impurities by selective crystallization. |
| Solvent Washing | Toluene | Removes non-polar impurities and unreacted starting materials. |
| Preparative HPLC | Acetonitrile/Water with TFA or Formic Acid | Achieves very high purity by separating compounds based on their differential partitioning between a stationary and a mobile phase. |
Deprotection Chemistry of the Fmoc Group
The Fmoc group is a base-labile amine protecting group, a characteristic that is central to its utility in SPPS. Its removal under mild basic conditions, while remaining stable to acids, allows for an orthogonal protection strategy where acid-labile side-chain protecting groups remain intact during the iterative deprotection of the N-terminal amine.
Base-Mediated Cleavage Mechanisms
The removal of the Fmoc group proceeds through a β-elimination mechanism, specifically an E1cB (Elimination, Unimolecular, conjugate Base) pathway total-synthesis.comspringernature.comchempep.com. The process involves two main steps nih.gov:
Proton Abstraction : The reaction is initiated by the removal of the relatively acidic proton at the C9 position of the fluorene ring system by a base, typically a secondary amine like piperidine (B6355638) nih.goviris-biotech.deresearchgate.net. The electron-withdrawing nature of the fluorene system enhances the acidity of this proton springernature.comresearchgate.net. The resulting fluorenyl anion is highly stabilized due to its aromatic character, as it contains 14 π-electrons, satisfying Hückel's rule for aromaticity (4n+2 π electrons, where n=3) total-synthesis.com.
β-Elimination and Trapping : The formation of the stabilized anion facilitates the subsequent elimination step. The molecule undergoes β-elimination, leading to the cleavage of the C-O bond and the formation of a highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the free N-terminal amine of the peptide springernature.comchempep.comnih.gov. The secondary amine used for deprotection then acts as a scavenger, trapping the electrophilic dibenzofulvene to form a stable adduct, which drives the reaction to completion springernature.comnih.govwikipedia.org.
This mechanism ensures a rapid and clean deprotection, which can often be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-amine adduct chempep.comchempep.com.
Application of Alternative Deprotection Reagents
While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is the most common and standard reagent for Fmoc removal, various alternative reagents have been developed to address specific challenges such as side reactions (e.g., aspartimide formation), aggregation, or to avoid the use of controlled substances like piperidine iris-biotech.dewikipedia.orgnih.gov.
Piperidine remains the gold standard due to its high efficiency, with deprotection often complete within minutes wikipedia.org. However, its use requires administrative oversight in many regions iris-biotech.de.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can be used at lower concentrations (e.g., 1-5% in DMF) and is often more reactive than piperidine chempep.comiris-biotech.de. It is particularly useful for deprotecting sterically hindered amino acids or in cases of difficult sequences iris-biotech.de.
4-Methylpiperidine (B120128) (4MP) has been shown to be as efficient as piperidine for Fmoc removal. A key advantage is that it is not a controlled substance, simplifying procurement and handling nih.goviris-biotech.de.
Piperazine is another effective secondary amine for Fmoc deprotection. It is sometimes used in combination with DBU nih.govacsgcipr.org. However, its use can sometimes lead to the formation of precipitates that may complicate automated synthesis protocols acs.org.
Other reagents have also been explored, including morpholine , diethylamine , and tris(2-aminoethyl)amine , each with specific applications and reaction kinetics researchgate.net. More recently, greener alternatives such as 1,2,3,4-tetrahydroisoquinoline (THIQ) in solvents like 1,3-dimethyl-2-imidazolidinone (DMI) have been investigated to reduce the environmental impact of peptide synthesis acs.org.
The following table provides a comparative overview of various Fmoc deprotection reagents.
| Reagent | Typical Concentration & Solvent | Key Characteristics & Applications | Citations |
| Piperidine | 20% in DMF | Standard, highly efficient reagent. Half-life of Fmoc group is ~6 seconds. | iris-biotech.dewikipedia.org |
| 4-Methylpiperidine (4MP) | 20% in DMF | As efficient as piperidine; not a controlled substance. | nih.goviris-biotech.de |
| Piperazine | 5-10% in DMF (often with DBU) | Effective alternative to piperidine; can form precipitates. | nih.govwikipedia.orgacsgcipr.orgacs.org |
| DBU | 1-5% in DMF | Strong, non-nucleophilic base; useful for difficult sequences. | chempep.comiris-biotech.de |
| Morpholine | 50% in DMF | Milder base, can reduce racemization in sensitive residues like Cys. | researchgate.net |
| Diethylamine | 10-60% in DMF | Inexpensive alternative. | researchgate.net |
| THIQ | 20% in DMI | Aims to reduce hidden costs and improve sustainability. | acs.org |
Based on a comprehensive search of available scientific literature and chemical databases, there is insufficient specific research data to generate a detailed article on "this compound" that adheres to the strict outline provided.
While the compound this compound is commercially available and its chemical structure is known nih.gov, there is a notable absence of published studies detailing its specific application in Solid-Phase Peptide Synthesis (SPPS). Consequently, verifiable, in-depth information and data tables concerning its use as a key building block, its impact on peptide synthesis efficiency, and its specific effects on the stability, solubility, and conformation of peptides are not available in the public domain.
General information exists for the broader categories of Fmoc-SPPS masterorganicchemistry.comwikipedia.orgnih.govnih.gov, the synthesis of tryptophan-containing peptides nih.govresearchgate.netacs.orgnih.gov, and the effects of indole methylation in other contexts chim.it, but this information does not specifically address the 4-methyl-L-tryptophan derivative in the manner required by the requested outline.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on this compound as instructed. Generating content for the specified sections and subsections would require speculation beyond the scope of existing research.
Applications in Solid Phase Peptide Synthesis Spps
Strategies for Unnatural Amino Acid Incorporation into Peptides
The incorporation of unnatural amino acids, such as N-Fmoc-4-methyl-L-tryptophan, into peptide chains is a cornerstone of modern peptide chemistry, enabling the development of peptides with enhanced stability, novel biological activity, and unique structural properties. merckmillipore.com The primary strategy for incorporating these residues is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust and versatile methodology that has become the standard for chemical peptide synthesis. nih.govresearchgate.net This approach utilizes the unnatural amino acid as a pre-synthesized, N-α-Fmoc-protected building block that can be directly integrated into the standard automated or manual SPPS workflow. chemimpex.com
The core strategy involves treating this compound like any of the 20 proteinogenic amino acids during the synthesis cycle. The process relies on an orthogonal protection scheme, where the temporary N-α-Fmoc group is removed under mild basic conditions, while permanent side-chain protecting groups and the resin linker remain stable until the final acid-mediated cleavage step. nih.gov
The typical cycle for incorporating this compound into a growing peptide chain on a solid support consists of two main steps:
Fmoc Group Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a solution of a secondary amine, most commonly 20-50% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). oup.comuci.edu This exposes a free primary amine on the N-terminus of the peptide, ready for the next coupling step.
Coupling of this compound: The incoming this compound is activated in situ to convert its carboxylic acid moiety into a more reactive species. This is typically achieved using a coupling reagent. The activated amino acid is then added to the reaction vessel, where it forms a stable amide bond with the newly exposed N-terminal amine of the peptide chain. luxembourg-bio.com An excess of the activated amino acid is used to ensure the reaction goes to completion. oup.com
A critical consideration for tryptophan and its analogs is the potential for side reactions, particularly the modification of the electron-rich indole (B1671886) ring by electrophilic species. peptide.comnih.gov These side reactions can occur during the repetitive acid treatments in older Boc-based synthesis or, more commonly in Fmoc-SPPS, during the final cleavage from the resin with strong acid. nih.gov While the 4-methyl group on the indole ring of this compound can slightly alter its electronic properties, the indole nucleus remains susceptible to alkylation.
To mitigate these side reactions, specific strategies are employed:
Indole Nitrogen Protection: For some tryptophan derivatives, the indole nitrogen is protected with a temporary group like the tert-butyloxycarbonyl (Boc) group (e.g., Fmoc-Trp(Boc)-OH). acs.orgsemanticscholar.org This prevents side reactions during synthesis and is removed during the final acid cleavage. For this compound, the decision to use an additional indole-protecting group would depend on the specific synthesis conditions and the nature of other amino acids in the sequence.
Use of Scavengers: During the final cleavage step, where the peptide is released from the solid support and side-chain protecting groups are removed with strong acids like trifluoroacetic acid (TFA), a "cocktail" of scavenger reagents is essential. nih.gov These scavengers, such as triisopropylsilane (TIS), water, and ethanedithiol (EDT), act by quenching reactive cationic species that are generated from the cleavage of other protecting groups (e.g., Pbf from Arginine) or the resin linker, thereby protecting the tryptophan indole ring from modification. peptide.comnih.gov
The successful incorporation of this compound has been demonstrated in the synthesis of various peptides, where its unique properties can be leveraged. The general efficiency and conditions for its incorporation are comparable to those of standard Fmoc-amino acids, making it a readily accessible tool for peptide chemists. chemimpex.com
Data Tables
The following tables provide an overview of typical conditions used in the incorporation of an unnatural amino acid like this compound during Fmoc-SPPS.
Table 1: Representative Coupling Protocol for this compound
| Step | Reagent / Parameter | Details | Purpose |
| 1. Swelling | DMF or DCM | Resin is swelled for 30-60 min. | Prepares the resin matrix for synthesis. |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min treatments. | Removes the N-terminal Fmoc group. |
| 3. Washing | DMF (6x), IPA (2x), DMF (2x) | Series of solvent washes. | Removes residual piperidine and byproducts. |
| 4. Amino Acid Activation | This compound (4 eq) | Activated with HBTU (3.95 eq) and DIPEA (8 eq) in DMF for 2-5 min. | Prepares the amino acid for coupling. |
| 5. Coupling | Activated Amino Acid Solution | Added to resin; reaction for 1-2 hours. | Forms the new peptide bond. |
| 6. Washing | DMF (3x) | Final washes. | Removes excess reagents and readies for the next cycle. |
Note: Equivalents (eq) are relative to the initial loading of the resin. Reagents like HBTU and DIPEA are common but others such as HATU or DIC/Oxyma can also be used.
Table 2: Common Cleavage Cocktails for Tryptophan-Containing Peptides
| Reagent Cocktail | Composition | Application Notes | Reference |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A standard, powerful cocktail effective at scavenging cations that could modify the tryptophan indole. | nih.gov |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Another common cocktail used for peptides containing sensitive residues like Trp and Arg(Pmc). | nih.gov |
| TFA/TIS/Water | TFA / TIS / Water (95:2.5:2.5) | A widely used general-purpose cleavage cocktail. TIS is a very effective scavenger for trityl and other carbocations. | nih.gov |
Biochemical and Biological Research Applications
Elucidating Protein-Peptide and Protein-Protein Interactions
The indole (B1671886) side chain of tryptophan is frequently involved in crucial π-π stacking, cation-π, and hydrophobic interactions that stabilize protein structure and mediate binding with other molecules. researchgate.netnih.gov Modifying this side chain, for instance by adding a methyl group, allows for the systematic investigation of these forces. N-Fmoc-4-methyl-L-tryptophan serves as a tool to incorporate these modified residues into synthetic peptides, which can then be used to study complex biological interactions.
Structural Probes for Binding Site Analysis
The incorporation of 4-methyl-L-tryptophan into peptides allows researchers to probe the steric and electronic environment of protein binding sites. nih.gov The methyl group adds steric bulk and alters the electron density of the indole ring, which can affect binding affinity and specificity. By comparing the binding of a native peptide to its 4-methyl-tryptophan-containing counterpart, scientists can infer details about the topology and chemical nature of the binding pocket.
A notable example of this approach involved the study of the multidrug transcriptional repressor protein LmrR. nih.govacs.org In this research, a methylated tryptophan analog was incorporated into the protein to study its interaction with various drugs. researchgate.net The study demonstrated that methylating a key tryptophan residue in the binding site increased the affinity for certain drugs. nih.govacs.org This effect is attributed to the electron-donating nature of the methyl group, which enhances the electrostatic potential of the indole π-electron cloud, thereby strengthening π-π stacking interactions with aromatic drug molecules. nih.govacs.org This methodology highlights how this compound can be used to create peptides that act as sensitive probes for analyzing the forces that govern molecular recognition. nih.gov
Modification of Protein Function and Interaction Specificity
Beyond simply probing interactions, the incorporation of 4-methyl-L-tryptophan can be used to actively modify the function and binding specificity of proteins and peptides. nih.gov The strategic placement of this modified amino acid can either enhance or disrupt interactions, leading to the development of peptides with novel biological activities. nih.gov This is a key strategy in protein engineering and the design of peptidomimetic therapeutics. nih.govnih.gov
For instance, altering the structure of tryptophan-containing peptides can enhance their biological activities and improve their chemical and physical properties. nih.gov By using building blocks like this compound in SPPS, researchers can create peptides with altered binding profiles. This could involve increasing the affinity for a desired target or reducing off-target binding, thereby improving the specificity of a therapeutic peptide. The ability to fine-tune these interactions is critical for developing new drugs that target protein-protein interfaces, which are implicated in many diseases. nih.gov
| Parameter | Effect of 4-Methyl Group Addition | Research Implication |
|---|---|---|
| Steric Hindrance | Increases local bulk compared to native tryptophan. | Probes the size and shape constraints of a binding pocket. |
| Electron Density | Increases electron density of the indole ring due to the electron-donating nature of the methyl group. nih.govacs.org | Modulates the strength of π-π stacking and cation-π interactions. researchgate.net |
| Hydrophobicity | Slightly increases the hydrophobicity of the side chain. | Can enhance binding in hydrophobic pockets. |
Enzyme Activity and Biocatalysis Studies
Enzymes are powerful catalysts in both biological systems and industrial applications. The ability to create modified enzymes with enhanced properties is a major goal of protein engineering. This compound can be incorporated into synthetic enzymes or enzyme inhibitors to study and modulate their catalytic functions.
Enhancement of Enzyme Stability and Catalytic Efficiency
The introduction of modified amino acids can alter the stability and catalytic efficiency of enzymes. While direct studies on 4-methyl-L-tryptophan are specific, the principle has been demonstrated with related modifications. For example, engineering the active site of tryptophan synthase, an enzyme that synthesizes tryptophan, has shown that modifying the residues can expand the enzyme's substrate scope and efficiency. nih.govnih.gov Introducing a modified tryptophan at a key position could enhance structural stability or optimize the electrostatic environment of the active site for better substrate binding and turnover.
Production of Modified Proteins and Enzymes for Research
The use of this compound in SPPS is a direct method for producing modified peptides and small proteins for research. chemimpex.com For larger proteins, related biosynthetic methods are employed. nih.gov These techniques allow for the creation of proteins with precisely placed modifications, which are invaluable for studying structure-function relationships. chemimpex.com For example, producing an enzyme with a 4-methyl-L-tryptophan residue near the active site can help elucidate the role of that specific region in the catalytic mechanism. This approach is instrumental in designing novel enzymes for biocatalysis, where engineered proteins can perform chemical transformations with high selectivity and efficiency. beilstein-journals.org
Research in Tryptophan Metabolism and Neurotransmitter Pathways
Tryptophan is a critical precursor for the synthesis of several key molecules, including the neurotransmitter serotonin (B10506) and metabolites in the kynurenine (B1673888) pathway. nih.govfrontiersin.orgyoutube.com Dysregulation of these pathways is linked to numerous neurological and psychiatric disorders. frontiersin.org Modified tryptophan analogs, which can be synthesized into probes using this compound, are essential tools for studying these complex metabolic networks. nih.gov
Tryptophan metabolism primarily follows three routes: the kynurenine pathway, the serotonin pathway, and the indole pathway (mediated by gut microbiota). mdpi.com The serotonin pathway produces the neurotransmitter 5-hydroxytryptamine (5-HT), which regulates mood and cognition, and melatonin, which governs the sleep-wake cycle. nih.govyoutube.com The kynurenine pathway accounts for the majority of tryptophan degradation and produces metabolites that can be neuroprotective or neurotoxic. mdpi.com
Methylated tryptophan analogs, such as α-methyl-tryptophan, have been developed as tracers to study serotonin synthesis in the brain. nih.gov These analogs can be transported into the brain and metabolized by the same enzymes as natural tryptophan, but their metabolic products are not degraded in the same way, allowing them to be tracked. nih.gov This provides a way to measure the rate of serotonin synthesis, offering insights into conditions like depression where serotonin pathways are dysregulated. nih.gov this compound serves as a foundational reagent for synthesizing such molecular probes to investigate these vital neurotransmitter and metabolic pathways.
| Metabolic Pathway | Key Products | Biological Significance |
|---|---|---|
| Serotonin Pathway | Serotonin (5-HT), Melatonin | Neurotransmission, mood regulation, sleep-wake cycles. youtube.com |
| Kynurenine Pathway | Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+ | Immune response, neurotransmission, cellular energy. nih.govfrontiersin.org |
| Indole Pathway (Microbiota) | Indole, Indole derivatives | Gut-brain axis signaling, neuroinflammation. mdpi.com |
Investigating Biochemical Pathways of Tryptophan Derivatives
L-tryptophan is an essential amino acid that serves as a precursor for numerous bioactive molecules through several key metabolic routes, including the kynurenine and serotonin pathways. nih.govnih.gov The metabolism of tryptophan is a complex process vital for functions ranging from neurotransmission to immune regulation. nih.govnih.gov Modified tryptophan analogs, such as this compound, are instrumental in probing these intricate biochemical networks.
The core utility of this compound lies in its role as a building block for solid-phase peptide synthesis (SPPS). vectorlabs.com The Fmoc group protects the amino terminus, allowing chemists to precisely insert the 4-methyl-L-tryptophan residue at specific locations within a peptide sequence. acs.orgnih.gov This targeted placement enables the creation of unique peptide probes. The methyl group at the 4-position of the indole ring alters the residue's steric and electronic properties, which can modulate the peptide's interaction with enzymes and receptors in tryptophan pathways. nih.gov By studying how these modified peptides behave, researchers can gain detailed insights into structure-activity relationships and the functional roles of specific tryptophan-interacting proteins.
Studies Related to Serotonin Pathways
The serotonin pathway, which converts tryptophan into the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), is fundamental to regulating mood, sleep, and appetite. youtube.comwikipedia.org The rate-limiting step in this conversion is catalyzed by the enzyme tryptophan hydroxylase (TPH). sigmaaldrich.com Peptides synthesized using this compound can serve as powerful tools for studying this pathway.
By incorporating the 4-methyl-L-tryptophan moiety, these synthetic peptides can function as analogs or inhibitors that interact with components of the serotonin system. The methyl group can influence binding affinity to TPH or to the various serotonin receptors, helping to map out the specific interactions that govern serotonergic activity. This approach is analogous to the use of other modified tryptophan derivatives, such as α-methyl-L-tryptophan, which has been employed as a tracer to monitor serotonin synthesis in the brain. The ability to create custom peptides with this modified residue provides a sophisticated method for exploring the nuanced biochemistry of serotonin and its role in neurological health and disease. frontiersin.org
Bioconjugation Strategies for Research Tools
Bioconjugation is the chemical process of linking molecules to create novel complexes with combined functionalities. This compound is a key component in creating peptides that are subsequently used in these strategies, particularly for developing advanced research tools.
Role of Structural Components in Application
| Component | Function | Relevance in Application |
|---|---|---|
| L-Tryptophan Core | Provides the basic amino acid structure with its unique indole side chain. | Allows the synthesized peptide to mimic natural peptides, interacting with biological systems and serving as a target for tryptophan-specific modifications. nih.gov |
| 4-Methyl Group | Adds hydrophobicity and steric bulk to the indole ring. | Enhances metabolic stability and modulates binding affinity and selectivity of the peptide to its target receptor or enzyme. |
| Fmoc Group | A base-labile protecting group for the α-amine. | Essential for SPPS, enabling the controlled, sequential addition of amino acids to build a specific peptide sequence. It is removed during synthesis. scielo.org.mxresearchgate.net |
Attachment of Peptides to Biomolecules for Targeted Delivery Systems Research
Targeted delivery systems aim to increase the concentration of therapeutic or diagnostic agents at a specific site in the body, such as a tumor, thereby enhancing efficacy and reducing side effects. nih.gov Peptides are excellent targeting ligands due to their high specificity and affinity for cell surface receptors that are often overexpressed in diseased tissues.
This compound is used to synthesize these targeting peptides. The inclusion of the 4-methyl-tryptophan residue can improve the peptide's stability against degradation by proteases and enhance its binding characteristics. Once synthesized and purified, these peptides are chemically conjugated to other biomolecules, such as antibodies, or to nanocarriers like liposomes and nanoparticles. This bioconjugation creates a targeted system where the peptide acts as a "guide," directing the attached payload to the desired cells or tissues.
Applications in Advanced Materials Research
The principles of molecular self-assembly are increasingly being harnessed to create novel biomaterials with advanced functions. Fmoc-protected amino acids, including this compound, are valuable building blocks in this field.
Creation of Functionalized Polymers
Amino acids and short peptides protected with an Fmoc group have a strong tendency to self-assemble into ordered nanostructures, such as fibers, tapes, and hydrogels. rsc.org This process is driven by a combination of hydrogen bonding between the peptide backbones and π-π stacking interactions involving the aromatic Fmoc groups.
The incorporation of this compound into a peptide sequence can influence the morphology and properties of the resulting self-assembled material. The hydrophobic and aromatic nature of the 4-methyl-tryptophan side chain contributes to the driving forces of assembly. The resulting materials are a form of functionalized polymer, where the specific amino acid sequence dictates the material's properties. nih.gov These peptide-based polymers are being explored for a variety of biomedical applications, including as scaffolds for tissue engineering, matrices for 3D cell culture, and vehicles for controlled drug release. mdpi.com
Analytical Methodologies for Characterization and Quantitation in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are powerful tools for probing the molecular structure of N-Fmoc-4-methyl-L-tryptophan, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural confirmation of this compound. While specific NMR data for the 4-methyl derivative is not widely published, the expected spectrum can be inferred from the well-documented spectrum of the parent compound, Nα-Fmoc-L-tryptophan.
In a typical ¹H NMR spectrum of Nα-Fmoc-L-tryptophan recorded in DMSO-d₆, characteristic signals corresponding to the protons of the fluorenyl, indole (B1671886), and amino acid backbone moieties are observed. For this compound, the key differentiating feature would be the appearance of a singlet peak in the aromatic region, corresponding to the methyl group at the 4-position of the indole ring. This would be in addition to the complex multiplets for the aromatic protons of the indole and Fmoc groups, and the characteristic signals for the α-CH and β-CH₂ protons of the tryptophan backbone. Two-dimensional NMR techniques, such as COSY and HMBC, would be employed to definitively assign all proton and carbon signals and confirm the precise location of the methyl group.
Table 1: Representative ¹H NMR Spectral Data for Nα-Fmoc-L-tryptophan in DMSO-d₆
| Assignment | Chemical Shift (ppm) |
| Indole NH | 10.89 |
| Fmoc Aromatic CH | 7.88 |
| Indole Aromatic CH | 7.61 |
| Fmoc Aromatic CH | 7.42 |
| Fmoc Aromatic CH | 7.33 |
| Indole Aromatic CH | 7.22 |
| Indole Aromatic CH | 7.10 |
| Indole Aromatic CH | 7.02 |
| α-CH | 4.30 |
| Fmoc CH & CH₂ | 4.20-4.23 |
| β-CH₂ | 3.08-3.25 |
Note: Data is for the parent compound Nα-Fmoc-L-tryptophan and serves as a reference. chemicalbook.com
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and confirming its elemental composition. The molecular weight of the parent compound, N-Fmoc-L-tryptophan, is 426.46 g/mol . chemicalbook.comsigmaaldrich.com For the 4-methyl derivative, the addition of a methyl group (CH₂) increases the molecular weight. The related compound, N-Fmoc-7-methyl-L-tryptophan, has a calculated molecular weight of 440.5 g/mol . nih.gov
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically producing a protonated molecular ion [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural information based on the fragmentation pattern.
Chromatographic Purity and Characterization
Chromatographic techniques are central to assessing the chemical and enantiomeric purity of this compound.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of N-Fmoc-protected amino acids. sigmaaldrich.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
A common setup involves a C18 stationary phase with a gradient elution system. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile, with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.org Detection is usually performed using a UV detector, as the fluorenylmethoxycarbonyl (Fmoc) group is a strong chromophore, allowing for sensitive detection around 267 nm. scielo.br This method is effective for separating the main compound from any synthesis-related impurities. HPLC can also be scaled up for preparative purposes to purify the compound.
The enantiomeric purity of this compound is a critical quality attribute, as the presence of the D-enantiomer can have significant implications in peptide synthesis. phenomenex.com Chiral HPLC is the preferred method for quantifying the enantiomeric excess. phenomenex.com
This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective for resolving the enantiomers of a wide range of N-Fmoc-amino acids. phenomenex.comphenomenex.com The separation is typically performed under reversed-phase conditions, using mobile phases similar to those in analytical RP-HPLC. phenomenex.com The conditions are optimized to achieve baseline resolution between the L- and D-enantiomers, allowing for accurate quantification of enantiomeric purity, which is often required to be ≥99.8% ee. phenomenex.com For many N-Fmoc amino acids, the D-enantiomer is more strongly retained on macrocyclic glycopeptide CSPs.
Table 2: Typical Chiral HPLC System Parameters for N-Fmoc-Amino Acids
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) |
| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | Ambient |
Note: These are general conditions and may require optimization for this compound. phenomenex.com
Optical Methods for Stereochemical Analysis
Optical rotation is a classical method used to confirm the stereochemical identity of chiral molecules like this compound. This technique measures the rotation of plane-polarized light by a solution of the compound. The L-enantiomer will rotate light in one direction, while the D-enantiomer will rotate it in the opposite direction.
The specific rotation ([α]D) is a characteristic physical property of a chiral compound. For N-Fmoc-L-tryptophan, a typical value is approximately -29°, measured at 20°C with a concentration of 1% in DMF. sigmaaldrich.com For other substituted analogs, such as Nα-Fmoc-Nin-methyl-L-tryptophan, the optical rotation is reported as -25 ± 1° (c = 1 in DMF). chemimpex.com While the specific value for this compound may differ slightly, a negative value would be expected for the L-enantiomer, and the measurement serves as a quick and reliable confirmation of the correct enantiomer.
Structure Activity Relationship Sar Studies and Molecular Design
Rational Design of Peptides Incorporating N-Fmoc-4-methyl-L-tryptophan
The unique properties of 4-methyl-L-tryptophan make it a valuable building block for the rational design of peptides with tailored functions. Computational tools and combinatorial library methods are central to this design process.
Computational methods, particularly molecular dynamics (MD) simulations, are indispensable for predicting the structural and dynamic consequences of incorporating a non-natural amino acid into a peptide. acs.org These simulations model the interactions between all atoms in the system (peptide, solvent, and target molecule) over time, providing insights that are difficult to obtain experimentally. nih.govmdpi.com
An MD simulation of a peptide containing 4-methyl-L-tryptophan would typically involve:
System Setup: Building an initial 3D model of the peptide. The standard parameters for L-tryptophan in a given force field (e.g., CHARMM, AMBER) would be modified to account for the geometry, partial charges, and van der Waals parameters of the additional methyl group.
Solvation: Placing the peptide in a simulation box filled with explicit water molecules (e.g., TIP3P model) to mimic the biological environment. scielo.br
Simulation: Running the simulation to observe how the peptide folds and moves. This can reveal the preferred conformations of the peptide, the flexibility of the backbone and side chains, and the stability of its secondary structure.
By comparing simulations of the modified peptide with its native counterpart, researchers can predict how the 4-methyl substitution impacts the peptide's conformational landscape, its ability to adopt a bioactive shape, and the precise nature of its interactions with a target protein. researchtrends.net
| Step | Description | Key Considerations |
|---|---|---|
| 1. Parameterization | Developing accurate force field parameters for the 4-methyl-L-tryptophan residue. | Ensuring the new parameters for bond lengths, angles, dihedrals, and charges correctly represent the physics of the modified residue. |
| 2. System Building | Generating the initial 3D structure of the peptide and solvating it in a water box with ions. | Choosing the appropriate starting conformation (e.g., helical, extended) and ensuring charge neutrality. |
| 3. Equilibration | Gradually relaxing the system to the desired temperature and pressure to remove any bad contacts. | A multi-stage process involving energy minimization and sequential heating and pressure stabilization. |
| 4. Production Simulation | Running the simulation for an extended period (nanoseconds to microseconds) to sample conformational space. | Ensuring the simulation is long enough to observe relevant biological motions and achieve convergence. |
| 5. Analysis | Analyzing the resulting trajectory to calculate structural and energetic properties. | Examining root-mean-square deviation (RMSD), radius of gyration, hydrogen bonding patterns, and interaction energies. |
Peptide libraries are large collections of different peptide sequences that can be screened simultaneously to identify compounds with a desired activity, such as binding to a specific protein. nih.govresearchgate.net The inclusion of non-proteinogenic amino acids like 4-methyl-L-tryptophan is a key strategy for expanding the chemical diversity of these libraries beyond what is accessible with the 20 standard amino acids. biosynth.comnih.gov
A common approach is the creation of a positional scanning library . In this design, a core peptide sequence is identified, and one or more positions are systematically substituted with a panel of amino acids, including this compound. For example, if a native tryptophan at position 'X' is crucial for activity, a library could be synthesized to compare the activity of peptides where position 'X' is occupied by L-tryptophan, 4-methyl-L-tryptophan, and other natural or unnatural analogs.
The screening of such a library against a biological target can rapidly provide detailed SAR data, revealing whether the increased steric bulk, electron density, or hydrophobicity of 4-methyl-L-tryptophan is beneficial for activity at that specific position. This empirical approach complements computational predictions and guides the rational design of next-generation peptides with optimized properties. rsc.orgnih.gov
| Library Position | Core Sequence: Ac-Gly-Val-X-Tyr-Ile-NH₂ | Screening Result (Hypothetical Activity) |
|---|---|---|
| 1 | Ac-Gly-Val-Trp-Tyr-Ile-NH₂ (Native) | 100% |
| 2 | Ac-Gly-Val-4-Me-Trp-Tyr-Ile-NH₂ | 180% |
| 3 | Ac-Gly-Val-Phe-Tyr-Ile-NH₂ | 45% |
| 4 | Ac-Gly-Val-Ala-Tyr-Ile-NH₂ | 5% |
| In this hypothetical example, the substitution with 4-methyl-L-tryptophan (4-Me-Trp) significantly enhances activity compared to the native tryptophan, suggesting the binding pocket favorably accommodates its unique properties. |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | Fmoc-4-Me-Trp |
| L-Tryptophan | Trp, W |
| L-Lysine | Lys, K |
| L-Arginine | Arg, R |
| L-Phenylalanine | Phe, F |
| L-Tyrosine | Tyr, Y |
| L-Histidine | His, H |
| L-Alanine | Ala, A |
| L-Glycine | Gly, G |
| L-Valine | Val, V |
Emerging Research Frontiers and Future Perspectives
Advancements in Automated Peptide Synthesis Utilizing N-Fmoc-4-methyl-L-tryptophan
Automated solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences. The Fmoc/tBu strategy is a cornerstone of modern automated SPPS, prized for its mild deprotection conditions, which are compatible with a wide range of sensitive and modified amino acids. nih.govnih.gov this compound is seamlessly integrated into this workflow, with its Fmoc group providing temporary protection of the α-amino group, allowing for sequential addition to a growing peptide chain on a solid support. sarchemlabs.comoup.com
The incorporation of 4-methyl-L-tryptophan into peptides can subtly modulate their physicochemical properties. The methyl group can enhance the hydrophobicity of the tryptophan side chain, which may influence peptide folding, stability, and interactions with biological targets. nih.gov While the general coupling protocols for standard Fmoc-amino acids are applicable, optimization may be necessary to ensure high coupling efficiency, particularly in sterically hindered sequences. uci.edu The quality of the Fmoc-protected amino acid building blocks is crucial for the success of SPPS, and high-purity this compound is essential to prevent side reactions and ensure the integrity of the final peptide product. nih.gov
A key challenge in the synthesis of tryptophan-containing peptides is the susceptibility of the indole (B1671886) ring to modification during the acidic cleavage from the resin. nih.gov The development of optimized cleavage cocktails containing scavengers is critical to preserve the integrity of the 4-methyl-tryptophan residue. The use of 4-methylpiperidine (B120128) as an alternative to piperidine (B6355638) for Fmoc removal has also been explored to enhance the efficiency of SPPS. scielo.org.mxluxembourg-bio.com
Table 1: Key Considerations for Automated SPPS with this compound
| Parameter | Consideration | Rationale |
|---|---|---|
| Coupling Reagents | Standard phosphonium (B103445) or uranium-based reagents (e.g., HBTU, HATU) | Effective for most coupling steps, but may require optimization for sterically hindered sequences. |
| Deprotection | 20% piperidine in DMF or 4-methylpiperidine | Standard conditions for Fmoc removal; monitoring of deprotection is crucial. |
| Cleavage Cocktail | TFA-based with scavengers (e.g., triisopropylsilane, water, ethanedithiol) | To prevent alkylation and oxidation of the 4-methyl-indole ring. |
| Purity of Building Block | High-purity this compound | To minimize side reactions and ensure the synthesis of the correct peptide sequence. |
Integration into Novel Chemical Biology Tools and Assays
The unique properties of the tryptophan indole ring make it a valuable intrinsic fluorescent probe for studying protein structure, folding, and interactions. acs.orgnih.gov The introduction of a methyl group at the 4-position of the indole ring can subtly alter its photophysical properties, potentially making 4-methyl-L-tryptophan a useful tool in the development of novel chemical biology probes and assays. While not as dramatically shifted as analogs like 4-cyanotryptophan, the altered electronic environment of the 4-methylindole (B103444) may lead to modest shifts in absorption and emission spectra, or changes in fluorescence quantum yield and lifetime. pnas.orgresearchgate.net
Peptides incorporating 4-methyl-L-tryptophan can be designed as probes to investigate peptide-protein and peptide-membrane interactions. nih.govnih.gov The methyl group can act as a subtle structural and electronic perturbation, allowing for the fine-tuning of binding affinities and specificities. By comparing the behavior of a 4-methyl-tryptophan-containing peptide to its wild-type counterpart, researchers can gain insights into the role of the indole ring in molecular recognition.
Furthermore, the development of peptide-based fluorescent probes often involves the attachment of extrinsic fluorophores. nih.gov The strategic placement of 4-methyl-L-tryptophan within a peptide sequence could be used to modulate the local environment of an attached dye, thereby influencing its fluorescent properties in response to a binding event.
Table 2: Potential Applications of 4-methyl-L-tryptophan in Chemical Biology
| Application | Principle | Potential Advantage |
|---|---|---|
| Fluorescent Probes | The altered electronic properties of the 4-methylindole may lead to subtle changes in fluorescence that can be used to monitor local environmental changes. | Provides a minimally perturbing intrinsic probe for studying molecular interactions. |
| Structural Biology | The methyl group can serve as a unique NMR-active label or a subtle steric probe to investigate peptide and protein structures. | Allows for the study of structure-function relationships with minimal alteration of the overall peptide structure. |
| Peptide-Membrane Interaction Studies | The enhanced hydrophobicity of the 4-methyl-tryptophan side chain can influence the partitioning and orientation of peptides within lipid bilayers. | Enables the fine-tuning of peptide-membrane interactions for the development of cell-penetrating peptides or antimicrobial agents. |
Potential for Exploration in Proteomics and Systems Biology Research
Mass spectrometry-based proteomics is a powerful tool for the large-scale identification and quantification of proteins and their post-translational modifications. nih.gov The incorporation of stable isotopes into peptides is a common strategy for quantitative proteomics. While not a stable isotope label itself, peptides containing 4-methyl-L-tryptophan can serve as valuable internal standards for the quantification of specific tryptophan-containing peptides by mass spectrometry, provided that a corresponding isotopically labeled standard is also used for the native peptide.
The analysis of tryptophan and its metabolites is an active area of research in systems biology, as these molecules play crucial roles in various physiological and pathological processes. nih.govrsc.org Synthetic peptides containing 4-methyl-L-tryptophan could be used to develop and validate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of tryptophan metabolites in complex biological samples.
Furthermore, the study of tryptophan oxidation is of significant interest in understanding oxidative stress and its consequences. nih.gov Peptides containing 4-methyl-L-tryptophan could be used as substrates in studies aimed at understanding the mechanisms of tryptophan oxidation and the effects of indole ring modifications on the susceptibility to oxidative damage. This could provide valuable insights into the role of tryptophan oxidation in disease and aging.
Q & A
Basic: What are the key synthetic protocols for N-Fmoc-4-methyl-L-tryptophan, and how is purity ensured during synthesis?
This compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Critical steps include:
- Coupling : Activation of the carboxyl group with HBTU/HOBt in DMF, followed by reaction with the growing peptide chain.
- Deprotection : Removal of the Fmoc group with 20% piperidine in DMF.
- Purification : Reverse-phase HPLC with C18 columns, monitored by TLC (Rf ~0.3 in 7:3 EtOAc/hexane). Purity is validated via HPLC (>98%) and NMR spectroscopy .
Advanced: How does the 4-methyl substitution on tryptophan impact peptide folding and stability in aqueous environments?
The 4-methyl group increases hydrophobicity, enhancing peptide aggregation propensity and altering tertiary structure. This can be studied via:
- Circular Dichroism (CD) : To monitor α-helix/β-sheet transitions.
- Molecular Dynamics (MD) Simulations : To predict solvent accessibility and intramolecular interactions.
Empirical data suggest reduced solubility in aqueous buffers, necessitating DMSO or acetonitrile co-solvents .
Basic: What storage conditions are optimal for preserving this compound stability?
Store at -20°C under anhydrous conditions (sealed with desiccant). Avoid repeated freeze-thaw cycles to prevent Fmoc group cleavage or indole oxidation. Lyophilized powders retain stability for >2 years, while solutions in DMF degrade within weeks .
Advanced: How can researchers troubleshoot low coupling efficiency of this compound in automated peptide synthesis?
Common issues and solutions:
- Steric Hindrance : Use double coupling (2×30 min) with excess amino acid (4 equiv).
- Side Reactions : Add 0.1 M HOBt to suppress racemization.
- Monitoring : Perform Kaiser tests after each coupling step. For persistent issues, switch to microwave-assisted synthesis at 50°C .
Advanced: What analytical techniques are most effective for confirming enantiomeric purity and detecting D-isomer contamination?
- Chiral HPLC : Use a Chirobiotic T column (4.6×250 mm) with 70:30 hexane/ethanol (0.1% TFA) at 1 mL/min. Retention times differ by ~2 min for D/L isomers.
- Polarimetry : Specific rotation [α]²⁴D ranges from -18.0° to -22.0° (1% in DMF) for the L-enantiomer. D-isomer contamination should be ≤0.5% .
Basic: What role does this compound play in studying protein-ligand interactions?
It serves as a probe for hydrophobic binding pockets in receptors (e.g., serotonin receptors). Applications include:
- Fluorescence Quenching : Monitor Trp’s indole fluorescence (λex 280 nm) upon ligand binding.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics using immobilized peptides .
Advanced: How can mass spectrometry (MS) artifacts be resolved when analyzing peptides containing this compound?
Common artifacts and mitigation:
- Adduct Formation : Use 0.1% formic acid in LC-MS mobile phases to minimize Na+/K+ adducts.
- Fragmentation : Employ high-resolution MS (Orbitrap) to distinguish between methyl group loss (~15 Da) and backbone cleavage.
- Data Validation : Compare observed m/z with theoretical values using tools like mMass .
Advanced: What are the implications of conflicting NMR data for this compound in deuterated solvents?
Discrepancies often arise from:
- Solvent Effects : DMSO-d6 vs. CDCl3 shifts indole proton signals by ~0.3 ppm.
- Tautomerism : The 4-methyl group stabilizes certain indole tautomers. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
Basic: How is the Fmoc group selectively removed without disrupting the 4-methyl-tryptophan side chain?
Use 20% piperidine in DMF (2×5 min) for Fmoc deprotection. The methyl group remains inert under these conditions. Avoid strong acids (e.g., TFA) until global deprotection .
Advanced: What computational tools predict the solubility and aggregation behavior of this compound in peptide sequences?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
